Magnesium bromide hydrate

Description

The exact mass of the compound this compound is 273.87249 g/mol and the complexity rating of the compound is 2.8. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

magnesium;dibromide;pentahydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BrH.Mg.5H2O/h2*1H;;5*1H2/q;;+2;;;;;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSHIMYHJXBMTMN-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

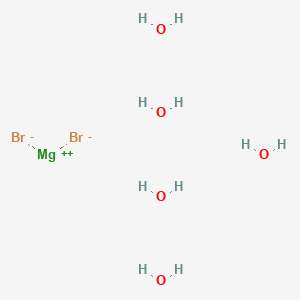

O.O.O.O.O.[Mg+2].[Br-].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br2H10MgO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of Magnesium Bromide Hydrate: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the synthesis of magnesium bromide hydrate (B1144303) (MgBr₂·xH₂O), a versatile reagent in pharmaceutical and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and process visualizations to facilitate laboratory preparation.

Introduction

Magnesium bromide is an inorganic compound that exists in anhydrous (MgBr₂) and various hydrated forms, with the hexahydrate (MgBr₂·6H₂O) and nonahydrate (MgBr₂·9H₂O) being the most common.[1] The hydrated forms are often preferred for their stability and ease of handling in laboratory settings. Magnesium bromide and its hydrates are utilized as catalysts and reagents in a variety of chemical transformations.

Physicochemical Properties

A summary of the key physicochemical properties of anhydrous magnesium bromide and its common hydrates is presented in Table 1. This data is essential for understanding the behavior of the compound in different experimental conditions.

Table 1: Physicochemical Properties of Magnesium Bromide and its Hydrates

| Property | Magnesium Bromide (Anhydrous) | Magnesium Bromide Hexahydrate |

| Chemical Formula | MgBr₂ | MgBr₂·6H₂O |

| Molar Mass | 184.11 g/mol | 292.20 g/mol |

| Appearance | White hygroscopic hexagonal crystals | Colorless monoclinic crystals |

| Density | 3.72 g/cm³ | 2.07 g/cm³ |

| Melting Point | 711 °C | 172.4 °C (decomposes) |

| Boiling Point | 1250 °C | N/A |

| Solubility in Water | 102 g/100 mL (20 °C) | 316 g/100 mL (0 °C) |

| Solubility in Ethanol | 6.9 g/100 mL | Soluble |

| Solubility in Methanol | 21.8 g/100 mL | Soluble |

Synthesis Methodologies

Several methods are available for the synthesis of magnesium bromide hydrate. The choice of method may depend on the availability of starting materials, desired purity, and scale of the reaction. The most common laboratory-scale preparations involve the reaction of a magnesium-containing base with hydrobromic acid.

Synthesis from Magnesium Oxide

This method involves the neutralization of magnesium oxide with hydrobromic acid. The reaction is straightforward and proceeds with good yield.

Reaction: MgO(s) + 2HBr(aq) → MgBr₂(aq) + H₂O(l)

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, place a magnetic stir bar in a glass beaker of appropriate size.

-

Reagent Addition: To the beaker, add a stoichiometric amount of magnesium oxide (MgO) powder. Slowly and cautiously add a slight excess of 48% hydrobromic acid (HBr) while stirring continuously. The reaction is exothermic and may generate heat.

-

Reaction Completion: Continue stirring until all the magnesium oxide has dissolved and the solution becomes clear.

-

Filtration: If any unreacted solid remains, filter the solution to remove impurities.

-

Crystallization: Transfer the clear solution to an evaporating dish and gently heat to concentrate the solution. Allow the solution to cool to room temperature, which will induce the crystallization of magnesium bromide hexahydrate. For higher yields, the solution can be further cooled in an ice bath.

-

Isolation and Drying: Collect the crystals by filtration and wash them with a small amount of cold deionized water. Dry the crystals in a desiccator over a suitable drying agent.

Workflow Diagram:

Caption: Workflow for the synthesis of MgBr₂·6H₂O from MgO.

Synthesis from Magnesium Carbonate

Similar to the oxide method, magnesium carbonate reacts with hydrobromic acid to produce magnesium bromide, water, and carbon dioxide gas.

Reaction: MgCO₃(s) + 2HBr(aq) → MgBr₂(aq) + H₂O(l) + CO₂(g)

Experimental Protocol:

-

Reaction Setup: In a fume hood, equip a flask with a magnetic stir bar and a dropping funnel.

-

Reagent Addition: Place a known amount of magnesium carbonate (MgCO₃) into the flask. Slowly add a slight excess of 47% hydrobromic acid (HBr) from the dropping funnel.[2] The reaction will produce effervescence due to the evolution of carbon dioxide gas. Control the rate of addition to prevent excessive foaming.

-

Reaction Completion: Continue the addition of HBr until all the magnesium carbonate has reacted and gas evolution ceases.

-

Filtration: Filter the resulting solution to remove any insoluble impurities.

-

Crystallization: Concentrate the filtrate by gentle heating and then allow it to cool to room temperature to obtain crystals of magnesium bromide hexahydrate.[2]

-

Isolation and Drying: Isolate the crystals by filtration, wash with a small volume of cold deionized water, and dry in a desiccator.

Workflow Diagram:

Caption: Workflow for the synthesis of MgBr₂·6H₂O from MgCO₃.

Synthesis from Magnesium Hydroxide (B78521)

The neutralization of magnesium hydroxide with hydrobromic acid provides another viable route to this compound.

Reaction: Mg(OH)₂(s) + 2HBr(aq) → MgBr₂(aq) + 2H₂O(l)

Experimental Protocol:

-

Reaction Setup: Suspend a pre-weighed amount of magnesium hydroxide (Mg(OH)₂) in deionized water in a beaker with constant stirring.

-

Reagent Addition: Slowly add 48% hydrobromic acid (HBr) to the suspension. The magnesium hydroxide will gradually dissolve as it reacts.

-

Reaction Completion: Continue adding HBr until the solution becomes clear, indicating the complete consumption of the magnesium hydroxide.

-

Filtration: Filter the solution to remove any unreacted starting material or impurities.

-

Crystallization: Concentrate the solution by heating, followed by cooling to room temperature to crystallize the magnesium bromide hexahydrate.

-

Isolation and Drying: Collect the crystals by filtration, wash with a minimal amount of cold deionized water, and dry them thoroughly.

Workflow Diagram:

Caption: Workflow for the synthesis of MgBr₂·6H₂O from Mg(OH)₂.

Characterization and Purity

The synthesized this compound can be characterized by various analytical techniques to confirm its identity and purity.

Table 2: Analytical Techniques for Characterization

| Technique | Purpose | Expected Results |

| Melting Point Analysis | Determination of melting point for purity assessment. | A sharp melting point close to the literature value (172.4 °C for hexahydrate) indicates high purity. |

| Infrared (IR) Spectroscopy | Identification of water of hydration and absence of carbonate/hydroxide impurities. | Broad absorption band in the 3000-3500 cm⁻¹ region characteristic of O-H stretching in water molecules. |

| X-ray Diffraction (XRD) | Confirmation of the crystalline structure and hydrate form. | The diffraction pattern should match the known pattern for MgBr₂·6H₂O or other hydrates. |

| Thermogravimetric Analysis (TGA) | Determination of the number of water molecules of hydration. | A weight loss corresponding to six water molecules upon heating. |

| Titration | Quantitative determination of magnesium and bromide content. | Titration with a standard EDTA solution for magnesium and argentometric titration for bromide. |

Safety and Handling

-

Magnesium bromide and hydrobromic acid are corrosive and can cause severe skin and eye irritation. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

All synthesis procedures should be performed in a well-ventilated fume hood to avoid inhalation of corrosive vapors.

-

The reactions with hydrobromic acid are exothermic. Care should be taken to control the reaction rate and temperature.

Conclusion

The synthesis of this compound can be readily achieved in a laboratory setting using common starting materials. The choice of synthetic route will depend on factors such as cost, availability of reagents, and desired scale. The protocols and data presented in this guide provide a solid foundation for the successful preparation and characterization of this important chemical compound.

References

Unveiling the Crystalline Architecture of Magnesium Bromide Hexahydrate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive analysis of the crystal structure of magnesium bromide hexahydrate (MgBr₂·6H₂O), tailored for researchers, scientists, and professionals in drug development. By presenting detailed crystallographic data and experimental methodologies, this document serves as an in-depth resource for understanding the structural characteristics of this compound.

Core Crystal Structure Overview

Magnesium bromide hexahydrate crystallizes in the monoclinic system, belonging to the C2/m space group.[1] The fundamental structural unit consists of a central magnesium ion (Mg²⁺) octahedrally coordinated by six water molecules, forming a [Mg(H₂O)₆]²⁺ complex.[1][2] These discrete hexaaquamagnesium(II) cations are arranged in the crystal lattice along with bromide anions (Br⁻). The bromide ions are not directly bonded to the magnesium ion but are situated in the crystal lattice, participating in a network of hydrogen bonds with the coordinated water molecules.[3]

The crystal structure is isotypical with that of magnesium chloride hexahydrate (MgCl₂·6H₂O).[3] This structural arrangement highlights the importance of the hexahydrated magnesium cation in defining the crystalline framework of these halide salts.

Crystallographic Data

The crystallographic parameters for magnesium bromide hexahydrate have been determined by single-crystal X-ray diffraction. The following tables summarize the key quantitative data from the study by Hennings et al. (2013).[1]

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | MgBr₂·6H₂O |

| Formula Weight | 292.20 g/mol |

| Crystal System | Monoclinic |

| Space Group | C2/m |

| a | 10.2873 (3) Å |

| b | 7.3113 (2) Å |

| c | 6.2428 (2) Å |

| α | 90° |

| β | 93.303 (1)° |

| γ | 90° |

| Volume | 468.58 (2) ų |

| Z | 2 |

| Calculated Density | 2.071 g/cm³ |

| Temperature | 273 K |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor | 0.028 |

Table 2: Atomic Coordinates and Equivalent Isotropic Displacement Parameters

| Atom | Wyckoff Symbol | x | y | z | U(eq) [Ų] |

| Mg1 | 2a | 0 | 0 | 0 | 0.013 |

| Br1 | 4i | 0.2465 | 0 | 0.4208 | 0.021 |

| O1 | 4i | 0.1879 | 0 | 0.0195 | 0.018 |

| O2 | 8j | 0.0881 | 0.2185 | 0.2505 | 0.019 |

| H1A | 8j | 0.221 | 0.068 | 0.021 | 0.027 |

| H1B | 8j | 0.231 | -0.068 | 0.020 | 0.027 |

| H2A | 16k | 0.138 | 0.203 | 0.352 | 0.028 |

| H2B | 16k | 0.043 | 0.301 | 0.262 | 0.028 |

Experimental Protocols

The structural data presented herein is based on the single-crystal X-ray diffraction analysis conducted by Hennings, Schmidt, and Voigt.[1]

Synthesis and Crystallization

Magnesium bromide hexahydrate crystals were grown from an aqueous solution of 49.8 wt% magnesium bromide (MgBr₂). The crystallization was induced by cooling the solution to 273 K in a refrigerator for a period of two days. For the preparation of the aqueous solution, pure grade magnesium bromide hexahydrate was used. The resulting crystals were separated from the saturated solution and prepared for X-ray diffraction analysis.[1]

X-ray Diffraction Data Collection and Structure Refinement

A suitable single crystal was selected and mounted for data collection. The crystal was embedded in perfluorinated ether to prevent degradation. X-ray diffraction data were collected at a temperature of 273 K. The structure was solved and refined using established crystallographic software packages. The hydrogen atoms were located in the difference Fourier maps and were refined isotropically.[1]

Structural Visualization

The logical relationship of the key components of the magnesium bromide hexahydrate crystal structure is depicted in the following diagram.

The experimental workflow for the determination of the crystal structure is outlined in the diagram below.

References

An In-depth Technical Guide to the Physical Properties of Magnesium Bromide Hexahydrate (MgBr2·6H2O)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical properties of magnesium bromide hexahydrate (MgBr2·6H2O), a compound of interest in various chemical, pharmaceutical, and industrial applications. The information is compiled to serve as a technical reference for laboratory and development work.

Core Physical and Chemical Properties

Magnesium bromide hexahydrate is an inorganic salt that exists as a white or colorless crystalline solid.[1] It is the hydrated form of magnesium bromide, meaning each formula unit is associated with six water molecules.[1] This compound is known for its hygroscopic nature, readily absorbing moisture from the atmosphere.[1][2] The hexahydrate form crystallizes from aqueous solutions at temperatures above 0°C and is isomorphous with magnesium chloride hexahydrate (MgCl2·6H2O).[3]

The key physical properties of MgBr2·6H2O are summarized in the table below for easy reference and comparison.

| Property | Value | Units | Notes | Citations |

| Molecular Formula | MgBr₂·6H₂O | - | - | [4][5] |

| Molar Mass | 292.204 | g/mol | - | [6][7] |

| Appearance | Colorless monoclinic crystals | - | Can also appear as a white crystalline powder or granules. | [2][5][7] |

| Density | 2.07 | g/cm³ | The anhydrous form has a significantly higher density of 3.72 g/cm³. | [2][6][7] |

| Melting Point | 172.4 | °C | Decomposes upon melting. Another source indicates dehydration at 165°C. | [2][4][6] |

| Solubility in Water | 316 | g/100 mL | At 0°C. Highly soluble. | [2][6] |

| Solubility in Other Solvents | Soluble | - | Soluble in methanol (B129727) and ethanol. | [2][3] |

| Crystal Structure | Monoclinic | - | The structure is built up from Mg(H₂O)₆ octahedra. | [2][8] |

Experimental Protocols: Determination of Water of Hydration

The determination of the number of water molecules in a hydrate (B1144303) is a fundamental experiment in gravimetric analysis. The general protocol involves heating the hydrated salt to drive off the water of crystallization and then calculating the mole ratio of water to the anhydrous salt from the mass difference.

-

Crucible Preparation: A clean crucible is heated to a constant weight to ensure that any residual moisture or volatile impurities are removed. This is achieved by heating the crucible for a set period, allowing it to cool in a desiccator, and weighing it. The process is repeated until two consecutive weighings are within an acceptable margin of error.

-

Sample Measurement: A precisely weighed sample of the hydrated compound (e.g., MgBr2·6H2O) is added to the pre-weighed crucible.[9]

-

Dehydration: The crucible containing the hydrate is gently heated to drive off the water molecules.[10][11] The temperature must be carefully controlled to avoid decomposition of the anhydrous salt. The sample is heated until it appears dry and any visible signs of escaping water vapor have ceased.[10]

-

Cooling and Weighing: The crucible and its anhydrous contents are cooled to room temperature in a desiccator to prevent the reabsorption of atmospheric moisture.[11] The final mass is then accurately measured.

-

Calculation:

-

The mass of water lost is determined by subtracting the final mass (crucible + anhydrous salt) from the initial mass (crucible + hydrate).

-

The mass of the anhydrous salt is found by subtracting the mass of the empty crucible from the final mass.

-

The masses of water and anhydrous salt are converted to moles using their respective molar masses.

-

The ratio of moles of water to moles of anhydrous salt is calculated to determine the value of 'x' in the hydrate's formula.[12]

-

Structural and Phase Relationships

Magnesium bromide can exist in an anhydrous (MgBr₂) form or as various hydrates, most commonly the hexahydrate. The relationship between these forms is a reversible process driven by the presence or absence of water and heat.

Caption: Reversible transformation between anhydrous and hexahydrate forms of magnesium bromide.

References

- 1. CAS 13446-53-2: Magnesium bromide (MgBr2), hexahydrate [cymitquimica.com]

- 2. Magnesium bromide | 7789-48-2 [chemicalbook.com]

- 3. Magnesium bromide hexahydrate | 13446-53-2 [amp.chemicalbook.com]

- 4. WebElements Periodic Table » Magnesium » magnesium dibromide hexahydrate [winter.group.shef.ac.uk]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. Magnesium bromide - Wikipedia [en.wikipedia.org]

- 7. buy Magnesium bromide hexahydrate Crystalline manufacturers - FUNCMATER [funcmater.com]

- 8. Crystal structures of hydrates of simple inorganic salts. I. Water-rich magnesium halide hydrates MgCl2·8H2O, MgCl2·12H2O, MgBr2·6H2O, MgBr2·9H2O, MgI2·8H2O and MgI2·9H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bu.edu [bu.edu]

- 10. mrsfrancischemistry.weebly.com [mrsfrancischemistry.weebly.com]

- 11. scribd.com [scribd.com]

- 12. chem.libretexts.org [chem.libretexts.org]

solubility of magnesium bromide hydrate in organic solvents

An In-depth Technical Guide on the Solubility of Magnesium Bromide Hydrate (B1144303) in Organic Solvents

Introduction

Magnesium bromide (MgBr₂) is a hygroscopic inorganic salt that exists in both anhydrous and various hydrated forms, with magnesium bromide hexahydrate (MgBr₂·6H₂O) being the most common.[1][2] The solubility of these compounds in non-aqueous, organic solvents is a critical parameter in a wide range of applications, including organic synthesis, catalysis, and the formulation of pharmaceuticals and electrolytes.[1] This guide provides a comprehensive overview of the solubility of magnesium bromide and its hexahydrate form in various organic solvents, details the experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Magnesium bromide hexahydrate typically appears as white or colorless monoclinic crystals that readily absorb moisture from the environment.[2][3] While highly soluble in water, its interaction with organic solvents is more complex and is influenced by factors such as the polarity of the solvent, temperature, and the presence of any impurities.[4][5][6] Anhydrous magnesium bromide, a white crystalline substance, also exhibits solubility in several organic solvents, often acting as a Lewis acid in chemical reactions.[2][4][5]

Quantitative Solubility Data

The solubility of magnesium bromide in various organic solvents is temperature-dependent. The following tables summarize the available quantitative data for both the anhydrous and hexahydrate forms.

Table 1: Solubility of Anhydrous Magnesium Bromide (MgBr₂) in Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 g of Solvent) |

| Methanol | 0 | 26.3[7] |

| 20 | 27.9[7] | |

| 40 | 29.7[7] | |

| 60 | 31.4[7] | |

| Ethanol | 0 | 7.4[7] |

| 20 | 15.1[7] | |

| 40 | 23.6[7] | |

| 75 | 39.9[7] | |

| Acetone | 0 | 0.1[7] |

| 20 | 0.6[7] | |

| 40 | 1.0[7] | |

| Diethyl Ether | -20 | 0.27[7] |

| -10 | 0.4[7] | |

| 0 | 0.7[7] | |

| 10.1 | 1.19[7] | |

| 20 | 2.52[7] | |

| Acetic Acid | 20 | 0.2[7] |

| 30 | 0.51[7] | |

| 50 | 1.54[7] | |

| 60 | 2.74[7] | |

| 80 | 14.9[7] | |

| 100 | 32.1[7] | |

| Acetonitrile | 25 | 17[7] |

| Pyridine | 25 | 0.55[7] |

| 60 | 2.6[7] |

Table 2: Solubility of Magnesium Bromide Hexahydrate (MgBr₂·6H₂O) in Organic Solvents

| Solvent | Temperature (°C) | Solubility Notes |

| Methanol | Not Specified | Soluble[4][5] |

| Ethanol | Not Specified | Soluble[4][5] |

| Acetone | Not Specified | Easily Soluble |

| Ammonia Solution | Not Specified | Slightly Soluble[5] |

Note: Quantitative data for the hexahydrate form in organic solvents is less commonly reported than for the anhydrous form. Often, solubility is described qualitatively.

Experimental Protocols for Solubility Determination

The determination of the solubility of magnesium bromide hydrate in an organic solvent requires a precise and controlled experimental setup to ensure accurate and reproducible results. The following protocol is a generalized method based on established laboratory practices for solid-liquid equilibrium studies.

Materials and Apparatus

-

Magnesium Bromide Hexahydrate (of known purity)

-

Anhydrous organic solvent (e.g., ethanol, acetone)

-

Constant temperature bath with controller (± 0.1°C)

-

Jacketed glass vessel or round-bottomed flask

-

Mechanical stirrer

-

Sampling device (e.g., pipette with filter tip)

-

Analytical balance

-

Apparatus for quantitative analysis of magnesium or bromide ions (e.g., titration equipment, ICP-OES)

Procedure

-

Solvent Purification : The organic solvent should be purified and dried using appropriate methods (e.g., distillation from a drying agent) to remove water and other impurities that could affect solubility.[8]

-

System Setup : A known volume of the purified solvent is placed into the jacketed glass vessel, which is connected to the constant temperature bath set to the desired experimental temperature.

-

Equilibration : An excess amount of magnesium bromide hexahydrate is added to the solvent to ensure that a saturated solution is formed. The mixture is then stirred continuously for a prolonged period (e.g., 4-12 hours) to allow the system to reach equilibrium.[8] The duration should be sufficient to ensure that the concentration of the dissolved salt in the liquid phase becomes constant.

-

Sampling : Once equilibrium is reached, the stirrer is stopped, and the solid phase is allowed to settle. A sample of the clear, saturated supernatant liquid is carefully withdrawn using a pipette.[8] The pipette tip should be fitted with a filter to prevent any undissolved solid particles from being drawn into the sample.[8] To avoid precipitation, the pipette may be slightly warmed before sampling.[8]

-

Analysis : The collected sample is accurately weighed. The concentration of magnesium bromide in the sample is then determined using a suitable analytical technique. Common methods include:

-

Titration : Determination of bromide ion concentration by Vohlhard's method or another suitable titrimetric analysis.[8]

-

Complexometric Titration : Determination of magnesium ion concentration using EDTA with a suitable indicator like Eriochrome Black T.[8]

-

Gravimetric Analysis : Evaporation of the solvent and weighing the residual salt, though this can be complicated by the hydrated nature of the salt.

-

Spectroscopic Methods : Techniques such as Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) can be used for accurate determination of the magnesium concentration.

-

-

Data Calculation : The solubility is calculated from the concentration of the solute in the saturated solution and is typically expressed in grams of solute per 100 grams of solvent.

Visualized Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows.

Caption: Experimental workflow for solubility determination.

Conclusion

This technical guide provides essential data and methodologies for professionals working with this compound in organic solvents. The provided tables offer a quick reference for the solubility of both anhydrous and hexahydrated forms in a variety of common solvents. The detailed experimental protocol and the accompanying workflow diagram offer a clear and structured approach for researchers aiming to perform their own solubility determinations. Understanding these solubility characteristics is fundamental for the effective application of magnesium bromide in diverse fields, from facilitating chemical reactions to developing new pharmaceutical formulations.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Magnesium bromide - Wikipedia [en.wikipedia.org]

- 3. CAS 13446-53-2: Magnesium bromide (MgBr2), hexahydrate [cymitquimica.com]

- 4. Magnesium bromide CAS#: 7789-48-2 [m.chemicalbook.com]

- 5. Magnesium bromide | 7789-48-2 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. magnesium bromide [chemister.ru]

- 8. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]

An In-depth Technical Guide to Magnesium Bromide Hexahydrate (CAS: 13446-53-2)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Magnesium bromide hexahydrate (MgBr₂·6H₂O), identified by CAS number 13446-53-2, is an inorganic salt with significant applications in organic synthesis and notable relevance to the fields of pharmacology and drug development. As a Lewis acid catalyst, it facilitates a variety of chemical transformations, while its constituent ions, magnesium (Mg²⁺) and bromide (Br⁻), exhibit distinct biological activities. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, applications in organic chemistry with detailed experimental protocols, and the pharmacological implications of magnesium bromide hexahydrate, tailored for a scientific audience.

Physicochemical Properties

Magnesium bromide hexahydrate is a colorless, odorless, and deliquescent crystalline solid.[1][2] It is highly soluble in water and also shows solubility in alcohols such as methanol (B129727) and ethanol.[3] The hexahydrate form is characterized by the presence of six water molecules coordinated to the magnesium ion, forming a hexaaquamagnesium complex, [Mg(H₂O)₆]²⁺.[4]

Table 1: General and Physical Properties of Magnesium Bromide Hexahydrate

| Property | Value | References |

| CAS Number | 13446-53-2 | [4] |

| Molecular Formula | MgBr₂·6H₂O | [5] |

| Molecular Weight | 292.20 g/mol | [4] |

| Appearance | Colorless monoclinic crystals | [6] |

| Density | 2.07 g/cm³ | [4] |

| Melting Point | 172.4 °C (decomposes) | [4] |

| Solubility in Water | 316 g/100 mL (at 0 °C) | [4] |

| Solubility in Ethanol | 6.9 g/100 mL | [4] |

| Solubility in Methanol | 21.8 g/100 mL | [4] |

Table 2: Structural and Spectroscopic Data

| Property | Description | References |

| Crystal Structure | Monoclinic, featuring [Mg(H₂O)₆]²⁺ octahedra and unbonded Br⁻ anions. | [4][7] |

| FTIR Spectroscopy | The presence of water of hydration is indicated by a broad –OH stretching band around 3200-3400 cm⁻¹. | [8][9] |

| Raman Spectroscopy | A polarized band around 356 cm⁻¹ is attributed to the ν₁-MgO₆ stretching mode of the hexaaquated magnesium ion. | [10] |

Synthesis and Thermal Stability

Laboratory Synthesis

Magnesium bromide can be synthesized through several straightforward acid-base reactions. A common method involves the reaction of magnesium oxide or magnesium carbonate with hydrobromic acid, followed by evaporation of the solvent to yield the hydrated salt.[6]

-

MgO + 2HBr → MgBr₂ + H₂O

-

MgCO₃ + 2HBr → MgBr₂ + H₂O + CO₂

Thermal Decomposition

The thermal decomposition of magnesium bromide hexahydrate is a multi-step process involving sequential loss of water molecules. Upon heating, it undergoes dehydration to form lower hydrates before eventual decomposition.[11][12] The process is analogous to that of magnesium chloride hexahydrate, which forms di- and monohydrates before converting to magnesium hydroxychloride and finally magnesium oxide at higher temperatures.[11]

Caption: Thermal decomposition pathway of Magnesium Bromide Hexahydrate.

Applications in Organic Synthesis

Magnesium bromide, particularly as its diethyl etherate complex (MgBr₂·OEt₂), serves as a versatile Lewis acid catalyst in a range of organic transformations. Its ability to chelate with substrates often leads to high levels of stereoselectivity.

Biginelli Reaction

Magnesium bromide is an effective catalyst for the Biginelli reaction, a one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea.[13][14] These products are of significant interest to the pharmaceutical industry due to their potential as calcium channel blockers and antihypertensive agents.[15] The Lewis acidic nature of Mg²⁺ is thought to activate the aldehyde carbonyl group towards nucleophilic attack.

Caption: Workflow for the MgBr₂-catalyzed Biginelli Reaction.

Aldol (B89426) and Related Reactions

Magnesium bromide diethyl etherate is widely used to mediate highly diastereoselective aldol reactions, particularly between silyl (B83357) enol ethers and chiral alkoxy aldehydes.[16][17] The magnesium ion is proposed to form a six-membered cyclic transition state through chelation with both the aldehyde and the silyl enol ether, thereby controlling the stereochemical outcome of the reaction.[16]

Synthesis of α-Aminonitriles (Strecker Reaction)

A notable application is the efficient, solvent-free, one-pot synthesis of α-aminonitriles from aldehydes, amines, and trimethylsilyl (B98337) cyanide (TMSCN), catalyzed by magnesium bromide ethyl etherate.[1][3] This three-component reaction provides a facile route to α-aminonitriles, which are valuable precursors for the synthesis of α-amino acids and various nitrogen-containing heterocycles.[1]

Experimental Protocol: Synthesis of α-Aminonitriles [1]

-

Materials: Aldehyde (1 mmol), amine (1 mmol), trimethylsilyl cyanide (TMSCN, 1.1 mmol), and magnesium bromide ethyl etherate (MgBr₂·OEt₂, 0.1 mmol).

-

Procedure:

-

To a mixture of the aldehyde and amine in a round-bottom flask, add MgBr₂·OEt₂ (10 mol%).

-

Stir the mixture at room temperature for 5 minutes.

-

Add TMSCN to the reaction mixture.

-

Continue stirring at room temperature. The reaction is typically complete within 10-30 minutes, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with the addition of saturated aqueous NaHCO₃ solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

-

Relevance to Drug Development and Pharmacology

The historical use of bromide salts as sedatives and anticonvulsants, coupled with the critical role of magnesium in neurological function, makes MgBr₂·6H₂O a compound of interest for drug development professionals.[18][19]

Role of Magnesium in Neuronal Signaling

Magnesium ions are crucial for maintaining nervous system health and play a key role in modulating synaptic plasticity and neurotransmitter release.[20] A primary mechanism of action is its role as a voltage-dependent blocker of the N-methyl-D-aspartate (NMDA) receptor, a key glutamate (B1630785) receptor involved in excitatory neurotransmission.[20] By blocking the NMDA receptor's ion channel, Mg²⁺ prevents excessive calcium influx, which can lead to excitotoxicity and neuronal damage. This makes magnesium a natural neuroprotective agent.

Pharmacological Action of Bromide

The bromide ion (Br⁻) exerts inhibitory effects on the central nervous system.[21] Its anticonvulsant mechanism is believed to involve its passage through neuronal chloride channels, leading to hyperpolarization of the neuronal membrane.[22] This hyperpolarization enhances the inhibitory effects of the neurotransmitter GABA (gamma-aminobutyric acid), thereby raising the seizure threshold.[22][23]

Caption: Dual neurological signaling pathways of Mg²⁺ and Br⁻ ions.

Safety and Handling

Magnesium bromide hexahydrate is classified as an irritant, causing skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Due to its deliquescent nature, it should be stored in a tightly closed container in a cool, dry place.[1]

Table 3: Hazard Information

| Hazard Statement | GHS Classification | References |

| H315 | Causes skin irritation | [1] |

| H319 | Causes serious eye irritation | [1] |

| H335 | May cause respiratory irritation | [1] |

Conclusion

Magnesium bromide hexahydrate is a compound with a dual profile of significant utility. For synthetic chemists, it is a valuable Lewis acid catalyst for constructing complex organic molecules. For pharmacologists and drug development professionals, its constituent ions offer insights into fundamental neurological processes and potential therapeutic avenues for conditions involving neuronal hyperexcitability. A thorough understanding of its chemical properties, reactivity, and biological actions is essential for leveraging its full potential in both research and development settings.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. researchgate.net [researchgate.net]

- 3. One-pot, solvent-free synthesis of α-aminonitriles under catalysis by magnesium bromide ethyl etherate [ouci.dntb.gov.ua]

- 4. Magnesium bromide - Wikipedia [en.wikipedia.org]

- 5. CAS 13446-53-2: Magnesium bromide (MgBr2), hexahydrate [cymitquimica.com]

- 6. Magnesium Bromide Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.aip.org [pubs.aip.org]

- 9. pubs.aip.org [pubs.aip.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. iea-shc.org [iea-shc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Lanthanide Triflate Catalyzed Biginelli Reaction. One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Conditions [organic-chemistry.org]

- 16. academic.oup.com [academic.oup.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. The Pharmacology and Clinical Efficacy of Antiseizure Medications: From Bromide Salts to Cenobamate and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. cdnsciencepub.com [cdnsciencepub.com]

- 22. Bromide: the good, the bad, and the ugly of the oldest antiseizure medication - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Anticonvulsant - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Stability and Storage of Magnesium Bromide Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium bromide (MgBr₂) is an inorganic compound that exists in both anhydrous and various hydrated forms, with magnesium bromide hexahydrate (MgBr₂·6H₂O) being the most common.[1][2] This white, crystalline solid is highly hygroscopic and deliquescent, readily absorbing moisture from the atmosphere.[1][2][3] Its high solubility in water and alcohol makes it a versatile reagent in various chemical applications.[4][5] In the pharmaceutical and drug development sectors, it finds use as a catalyst in organic synthesis, a mild sedative, and an anticonvulsant for treating nervous disorders.[4][6] Understanding the stability and appropriate storage conditions of magnesium bromide hydrate (B1144303) is paramount to ensure its chemical integrity, prevent degradation, and maintain its efficacy in research and pharmaceutical applications.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of magnesium bromide hydrate is essential for its proper handling and storage.

Table 1: Physical and Chemical Properties of Magnesium Bromide Hexahydrate

| Property | Value | References |

| Molecular Formula | MgBr₂·6H₂O | [7] |

| Molecular Weight | 292.21 g/mol | [7] |

| Appearance | White, crystalline solid | [8][9] |

| Density | 2.00 g/cm³ at 25 °C | [7][10] |

| Melting Point | 165 °C (decomposes) | [7][11] |

| Solubility in Water | 292.2 g/L at 20 °C | [10] |

| pH (5% solution) | 6.5 - 8.0 at 20 °C | [10][11] |

| Hygroscopicity | Highly hygroscopic and deliquescent | [2][3][11] |

Stability Profile

The stability of this compound is influenced by several factors, primarily temperature, moisture, and light.

Thermal Stability and Decomposition

Magnesium bromide hexahydrate is stable under normal temperatures and pressures.[7] However, upon heating, it undergoes a multi-step dehydration process, eventually leading to decomposition.

A study utilizing in-situ X-ray powder diffraction investigated the dehydration process of magnesium bromide hexahydrate in the temperature range of 300 K to 420 K (approximately 27 °C to 147 °C).[12][13] The study identified the formation of several lower hydrates at overlapping temperature regions:

-

MgBr₂·6H₂O: Observed between 300 K and 349 K.

-

MgBr₂·4H₂O: Formed between 332 K and 367 K.

-

MgBr₂·2H₂O: Formed between 361 K and 380 K.

At its melting point of 165 °C, magnesium bromide hexahydrate decomposes.[7][11] Further heating can lead to the formation of hydrogen bromide and magnesium oxides.[7]

Table 2: Thermal Dehydration Stages of Magnesium Bromide Hexahydrate

| Hydrate Form | Temperature Range (K) | Temperature Range (°C) |

| MgBr₂·6H₂O | 300 - 349 | 27 - 76 |

| MgBr₂·4H₂O | 332 - 367 | 59 - 94 |

| MgBr₂·2H₂O | 361 - 380 | 88 - 107 |

| MgBr₂·H₂O | 375 - 390 | 102 - 117 |

Source: Adapted from Dinnebier, R., et al. (2012). Dehydration of Magnesium Bromide Hexahydrate Studied by in situ X-ray Powder Diffraction.[12][13]

Hygroscopicity and Deliquescence

Magnesium bromide hexahydrate is described as having "fair to poor" shelf life due to its deliquescent nature.[3] It readily absorbs moisture from the air, which can lead to physical changes in the material and potentially affect its chemical properties.[11][14] This high affinity for water underscores the critical need for storage in a dry environment.

Incompatibilities and Hazardous Reactions

This compound is generally stable under normal conditions of use and storage.[10] However, it should be kept away from incompatible materials such as strong oxidizing agents.[11] No dangerous reactions are known under normal use.[10]

Hazardous decomposition products, such as hydrogen halides, are not expected to be produced under normal storage and use conditions.[10][11]

Recommended Storage and Handling

To maintain the stability and quality of this compound, the following storage and handling guidelines are crucial for researchers, scientists, and drug development professionals.

Storage Conditions

-

Container: Store in a tightly closed container.[7][14] The original container or one of the same material is recommended.[10]

-

Environment: A cool, dry, and well-ventilated place is essential.[7][10][11]

-

Protection from Moisture: Due to its hygroscopic and deliquescent nature, it is critical to store it away from moisture and water.[7][14] Using a Flinn Chem-Saf™ bag or similar protective measure is also suggested.[3]

-

Protection from Light and Air: Avoid direct sunlight and air contact.[8][10]

Handling Procedures

-

Ventilation: Use with adequate ventilation, such as in a chemical fume hood, especially when dust may be generated.[7][14]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear approved safety glasses with side shields, safety goggles, or a face shield.[7][14]

-

Skin Protection: Chemical-resistant gloves and appropriate protective clothing are necessary to prevent skin exposure.[7][14]

-

Respiratory Protection: If dust is present and ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator should be worn.[7][14]

-

-

Hygiene: Wash hands thoroughly after handling the product.[10] Do not eat, drink, or smoke when using this product.[10] Contaminated clothing should be washed before reuse.[7]

Experimental Protocols for Stability Assessment

Several analytical techniques can be employed to assess the stability of this compound.

In-situ X-ray Powder Diffraction (XRPD) for Dehydration Studies

Objective: To monitor the structural changes and identify the formation of lower hydrates as a function of temperature.

Methodology:

-

A sample of magnesium bromide hexahydrate is placed in a temperature-controlled sample holder within an X-ray diffractometer.

-

The temperature is gradually increased in a controlled manner, for example, over a range of 300 K to 420 K.[12][13]

-

X-ray diffraction patterns are collected at specific temperature intervals throughout the heating process.

-

The resulting diffraction data is analyzed to identify the crystalline phases present at each temperature.

-

This allows for the determination of the temperature ranges at which different hydrated forms of magnesium bromide exist.[12][13]

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Objective: To quantify the mass loss associated with dehydration and identify the temperatures of thermal events.

Methodology:

-

A small, accurately weighed sample of magnesium bromide hexahydrate is placed in a TGA-DTA instrument.

-

The sample is heated at a constant rate under a controlled atmosphere (e.g., inert gas).

-

The TGA component measures the change in mass as a function of temperature, indicating water loss.

-

The DTA component measures the temperature difference between the sample and a reference material, revealing endothermic or exothermic transitions such as melting and decomposition.

-

Analysis of the resulting curves provides information on the thermal stability and the stoichiometry of the dehydration steps.

Logical Workflow for Stability Assessment

The following diagram illustrates a logical workflow for assessing the stability of a hydrated salt like this compound.

Caption: Workflow for assessing the stability of this compound.

Conclusion

The stability of this compound is critically dependent on its storage and handling conditions. Its pronounced hygroscopicity and thermal decomposition profile necessitate stringent control over moisture, temperature, and light exposure. For researchers, scientists, and drug development professionals, adherence to the recommended guidelines is essential to preserve the compound's integrity and ensure the reliability of experimental outcomes and the quality of pharmaceutical products. A thorough understanding of its stability, supported by appropriate analytical characterization, will facilitate its effective and safe use in its various applications.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Buy Magnesium bromide (MgBr2) | 7789-48-2 [smolecule.com]

- 3. Magnesium Bromide SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 4. byjus.com [byjus.com]

- 5. chembk.com [chembk.com]

- 6. Magnesium bromide - Wikipedia [en.wikipedia.org]

- 7. dept.harpercollege.edu [dept.harpercollege.edu]

- 8. spanlab.in [spanlab.in]

- 9. saltanalysis.com [saltanalysis.com]

- 10. lobachemie.com [lobachemie.com]

- 11. fishersci.be [fishersci.be]

- 12. Dehydration of Magnesium Bromide Hexahydrate Studied by in situ X-ray Powder Diffraction | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. prochemonline.com [prochemonline.com]

A Technical Guide to Magnesium Bromide: Anhydrous vs. Hexahydrate Forms for Researchers and Drug Development Professionals

An in-depth analysis of the properties, applications, and experimental considerations of anhydrous and hexahydrate forms of magnesium bromide, providing a critical resource for scientists and professionals in drug development.

Magnesium bromide (MgBr₂), an inorganic salt, is a versatile reagent in various chemical and pharmaceutical applications. It is commercially available in two primary forms: anhydrous (MgBr₂) and hexahydrate (MgBr₂·6H₂O). The choice between these two forms is critical and depends on the specific requirements of the application, particularly concerning water sensitivity, reactivity, and handling. This technical guide provides a comprehensive comparison of magnesium bromide anhydrous and hexahydrate, offering quantitative data, detailed experimental protocols, and visual representations of its role in relevant biological pathways and experimental workflows.

Core Properties: A Quantitative Comparison

The physical and chemical properties of anhydrous and hexahydrate magnesium bromide differ significantly, primarily due to the presence of water of crystallization in the latter. These differences are summarized in the table below for easy comparison.

| Property | Magnesium Bromide Anhydrous | Magnesium Bromide Hexahydrate |

| Chemical Formula | MgBr₂[1][2][3] | MgBr₂·6H₂O[2][3][4] |

| Molecular Weight | 184.11 g/mol [1][2][5] | 292.20 g/mol [2][3][4] |

| Appearance | White to off-white, hygroscopic, hexagonal crystalline powder[1][2][3][6] | Colorless, monoclinic crystals[2][3][6] |

| Density | 3.72 g/cm³[1][2][3][5] | 2.07 g/cm³[2][3][6] |

| Melting Point | 711 °C[1][2][5][7] | 172.4 °C (decomposes)[2][3][6] |

| Boiling Point | 1250 °C[2] | Not applicable |

| Solubility in Water | 102 g/100 mL at 20°C[8] | 316 g/100 mL at 0°C[8][9] |

| Solubility in Ethanol | 6.9 g/100 mL[4] | Soluble[8] |

| Solubility in Methanol | 21.8 g/100 mL[4] | Soluble[8] |

Key Distinctions and Applications in Research and Development

The primary distinction between the two forms lies in their water content. Anhydrous magnesium bromide is extremely hygroscopic, readily absorbing moisture from the atmosphere.[1][6][7][10] This property makes it essential for reactions that require strictly anhydrous conditions, such as in the formation of Grignard reagents and certain Lewis acid-catalyzed reactions.[7][11] Its high melting point is indicative of its stable ionic lattice.[7]

Magnesium bromide hexahydrate, on the other hand, is a stable, crystalline solid that is easier to handle and store in a standard laboratory environment.[10] It is highly soluble in water and is often used when the presence of water is not detrimental to the reaction or when a hydrated form is specifically required.[8][10] Applications include its use as a flame retardant and in some pharmaceutical preparations where it can act as a mild sedative or anticonvulsant.[2][4][9][12]

Experimental Protocols

Preparation of Anhydrous Magnesium Bromide from Hexahydrate

The conversion of magnesium bromide hexahydrate to its anhydrous form requires careful heating to remove the water of crystallization without causing decomposition to magnesium oxide.

Methodology: The dehydration of magnesium bromide hexahydrate proceeds through the formation of lower hydrates.[13] The process can be monitored by thermogravimetric analysis or in-situ X-ray powder diffraction.[13]

-

Step 1: Place magnesium bromide hexahydrate in a suitable vessel for heating, such as a porcelain crucible.

-

Step 2: Heat the sample in a controlled environment, such as a tube furnace under a flow of dry, inert gas (e.g., argon or nitrogen) or dry hydrogen bromide gas to suppress the formation of magnesium oxide.[1]

-

Step 3: Gradually increase the temperature. The following transitions are observed:

-

Step 4: Continue heating to a higher temperature (above 420 K) to obtain the anhydrous form.

-

Step 5: Cool the anhydrous magnesium bromide under a dry, inert atmosphere and store it in a desiccator or glovebox to prevent rehydration.

Synthesis of a Grignard Reagent using Anhydrous Magnesium Bromide

Grignard reagents are powerful nucleophiles widely used in organic synthesis for the formation of carbon-carbon bonds. Their preparation requires strictly anhydrous conditions, making anhydrous magnesium bromide a key starting material.

Methodology: This protocol outlines the general procedure for preparing a Grignard reagent from an alkyl or aryl halide and magnesium turnings.

-

Step 1: Glassware Preparation: All glassware must be rigorously dried, either by flame-drying under a stream of inert gas or by oven-drying overnight at >120 °C and assembling while hot under an inert atmosphere.

-

Step 2: Apparatus Setup: Assemble a three-necked round-bottom flask with a magnetic stir bar, a reflux condenser topped with a drying tube, and a dropping funnel. The entire apparatus should be under a positive pressure of dry nitrogen or argon.

-

Step 3: Reagent Preparation: In the dropping funnel, prepare a solution of the alkyl or aryl bromide (1.0 equivalent) in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran).

-

Step 4: Reaction Initiation: Place magnesium turnings (1.1 equivalents) and a small crystal of iodine in the reaction flask. The iodine helps to activate the magnesium surface. Gently warm the flask to initiate the reaction, which is indicated by the disappearance of the iodine color and the formation of a cloudy solution.

-

Step 5: Addition of Alkyl/Aryl Halide: Once the reaction has started, add the solution of the alkyl or aryl bromide from the dropping funnel dropwise at a rate that maintains a gentle reflux.

-

Step 6: Completion and Use: After the addition is complete, continue to stir the reaction mixture until the magnesium is consumed. The resulting Grignard reagent should be used immediately for the best results.

Biginelli Reaction for Dihydropyrimidinone Synthesis (Catalyzed by Magnesium Bromide)

The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of dihydropyrimidinones, which are of interest in medicinal chemistry. Magnesium bromide can act as a Lewis acid catalyst in this reaction.

Methodology: This is a general procedure that can be adapted for specific substrates.

-

Step 1: Reactant Mixture: In a round-bottom flask, combine the aldehyde (1 mmol), the β-ketoester (e.g., ethyl acetoacetate, 1 mmol), urea (B33335) or thiourea (B124793) (1.5 mmol), and a catalytic amount of anhydrous magnesium bromide.

-

Step 2: Reaction Conditions: The reaction can be carried out under solvent-free conditions by heating the mixture (e.g., at 80 °C) or in a suitable solvent.[14]

-

Step 3: Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Step 4: Work-up: After the reaction is complete, cool the mixture to room temperature. If the reaction was performed neat, add a suitable solvent to dissolve the product. Wash the reaction mixture with water to remove any unreacted urea/thiourea and the catalyst.

-

Step 5: Purification: Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Visualization of a Relevant Signaling Pathway and Experimental Workflow

Magnesium-Mediated NMDA Receptor Signaling

Magnesium ions play a crucial role in neuronal function, particularly in the modulation of N-methyl-D-aspartate (NMDA) receptors. Recent research has shown that magnesium influx through NMDA receptors can act as a second messenger to activate downstream signaling pathways.

Caption: NMDA receptor activation by glutamate leads to magnesium influx, which activates the p38 MAPK pathway, resulting in CREB phosphorylation and subsequent gene expression changes related to neuronal plasticity.

General Workflow for Grignard Reaction

The following diagram illustrates a typical experimental workflow for performing a Grignard reaction, a common application of anhydrous magnesium bromide.

Caption: A generalized workflow for the synthesis of a Grignard reagent and its subsequent reaction with an electrophile.

Conclusion

The selection of anhydrous versus hexahydrate magnesium bromide is a critical decision in experimental design. Anhydrous MgBr₂ is indispensable for water-sensitive reactions, offering high reactivity as a Lewis acid and for the formation of organometallic reagents. Its handling, however, requires stringent control of atmospheric moisture. Conversely, magnesium bromide hexahydrate provides a more stable and easily handled alternative for applications where the presence of water is tolerated or desired. A thorough understanding of their distinct properties and appropriate handling procedures is paramount for successful and reproducible outcomes in research and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. merckmillipore.com [merckmillipore.com]

- 4. US3440006A - Method of preparing anhydrous magnesium chloride,bromide,and iodide - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. Preparation of ethyl magnesium bromide for regiospecific analysis of triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dehydration of Magnesium Bromide Hexahydrate Studied by in situ X-ray Powder Diffraction | Semantic Scholar [semanticscholar.org]

- 8. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Magnesium Acts as a Second Messenger in the Regulation of NMDA Receptor-Mediated CREB Signaling in Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. researchgate.net [researchgate.net]

- 13. web.mnstate.edu [web.mnstate.edu]

- 14. Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Thermochemistry of Magnesium Bromide Hydrates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium bromide (MgBr₂) is a hygroscopic salt that readily forms a series of hydrates upon exposure to moisture. The most common of these is magnesium bromide hexahydrate (MgBr₂·6H₂O). The thermochemical properties of these hydrates are of significant interest in various fields, including materials science for thermal energy storage applications, pharmaceutical drug development as excipients or in synthesis, and in understanding geochemical processes. This technical guide provides a comprehensive overview of the thermochemistry of magnesium bromide hydrates, detailing their thermodynamic properties, dehydration behavior, and the experimental protocols used for their characterization.

Thermochemical Data

The thermodynamic stability and transformations of magnesium bromide hydrates are governed by their fundamental thermochemical properties. The following tables summarize the available quantitative data for anhydrous magnesium bromide and its hexahydrate. Data for the lower hydrates (tetrahydrate, dihydrate, and monohydrate) are less readily available in the literature and can be estimated based on the well-characterized hexahydrate and anhydrous forms.

Table 1: Standard Molar Thermochemical Properties of Anhydrous Magnesium Bromide (MgBr₂) at 298.15 K [1][2][3][4][5]

| Property | Symbol | Value | Units |

| Standard Enthalpy of Formation | ΔfH° | -524.3 | kJ/mol |

| Standard Molar Entropy | S° | 117.2 | J/mol·K |

| Gibbs Free Energy of Formation | ΔfG° | -503.8 | kJ/mol |

| Heat Capacity (at constant pressure) | C_p | 70.0 | J/mol·K |

Table 2: Standard Molar Thermochemical Properties of Magnesium Bromide Hexahydrate (MgBr₂·6H₂O) at 298.15 K [2]

| Property | Symbol | Value | Units |

| Standard Enthalpy of Formation | ΔfH° | -2410.0 | kJ/mol |

| Standard Molar Entropy | S° | 397 | J/mol·K |

| Gibbs Free Energy of Formation | ΔfG° | -2055.7 | kJ/mol |

Dehydration of Magnesium Bromide Hydrates

Magnesium bromide hexahydrate undergoes a stepwise dehydration upon heating, forming a series of lower hydrates before becoming anhydrous. The temperature ranges for the stability of these hydrates have been investigated using techniques such as X-ray powder diffraction.[4][6]

Table 3: Dehydration Steps and Temperature Ranges for Magnesium Bromide Hydrates [4][6]

| Dehydration Reaction | Temperature Range (K) |

| MgBr₂·6H₂O → MgBr₂·4H₂O + 2H₂O | 332 - 367 |

| MgBr₂·4H₂O → MgBr₂·2H₂O + 2H₂O | 361 - 380 |

| MgBr₂·2H₂O → MgBr₂·H₂O + H₂O | 375 - 390 |

| MgBr₂·H₂O → MgBr₂ + H₂O | > 390 |

The overlapping temperature regions indicate that these dehydration steps may not be perfectly distinct and can occur concurrently to some extent.

Experimental Protocols

The determination of the thermochemical properties of magnesium bromide hydrates involves several key experimental techniques. Detailed protocols for these are provided below.

Thermogravimetric Analysis (TGA)

Objective: To determine the water content and the stoichiometry of the dehydration steps of magnesium bromide hydrates.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of magnesium bromide hydrate (B1144303) into a TGA crucible (e.g., alumina (B75360) or platinum).

-

Experimental Conditions:

-

Atmosphere: Purge the furnace with a dry, inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to remove evolved water vapor.

-

Temperature Program: Heat the sample from ambient temperature to a final temperature above the final dehydration step (e.g., 500 K) at a constant heating rate (e.g., 10 K/min).

-

-

Data Analysis: The resulting TGA curve plots mass loss as a function of temperature. The stepwise mass losses correspond to the loss of water molecules. From the mass loss at each step, the number of water molecules lost can be calculated to determine the stoichiometry of the intermediate hydrates.

Differential Scanning Calorimetry (DSC)

Objective: To measure the enthalpy changes (ΔH) associated with the dehydration and phase transitions of magnesium bromide hydrates.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using standard reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh a small sample (typically 2-5 mg) of the magnesium bromide hydrate into a DSC pan (e.g., aluminum) and hermetically seal it. Prepare an empty, sealed pan as a reference.

-

Experimental Conditions:

-

Atmosphere: Purge the DSC cell with a dry, inert gas (e.g., nitrogen) at a constant flow rate.

-

Temperature Program: Heat the sample and reference pans from a sub-ambient temperature to a temperature above the final dehydration step at a controlled heating rate (e.g., 10 K/min).

-

-

Data Analysis: The DSC curve shows the differential heat flow between the sample and the reference as a function of temperature. Endothermic peaks correspond to dehydration steps. The area under each peak is integrated to determine the enthalpy change of the corresponding transition.

Solution Calorimetry

Objective: To determine the enthalpy of formation of magnesium bromide hydrates by measuring the enthalpy of solution.

Methodology:

-

Calorimeter Calibration: Determine the heat capacity of the calorimeter by performing a reaction with a known enthalpy change or by using an electrical heater.

-

Solvent Preparation: Place a known volume of a suitable solvent (e.g., deionized water or a dilute acid solution) into the calorimeter and allow it to reach thermal equilibrium.

-

Enthalpy of Solution of the Hydrate:

-

Accurately weigh a sample of the this compound.

-

Add the hydrate to the solvent in the calorimeter and record the temperature change until a stable final temperature is reached.

-

Calculate the heat of solution (ΔH_sol,hydrate) from the temperature change and the heat capacity of the calorimeter and its contents.

-

-

Enthalpy of Solution of the Anhydrous Salt:

-

Repeat the procedure with an accurately weighed sample of anhydrous magnesium bromide to determine its heat of solution (ΔH_sol,anhydrous).

-

-

Calculation of Enthalpy of Hydration: The enthalpy of hydration (ΔH_hyd) can be calculated using Hess's Law:

ΔH_hyd = ΔH_sol,anhydrous - ΔH_sol,hydrate

The enthalpy of formation of the hydrate can then be determined using the known enthalpy of formation of the anhydrous salt and water.

Visualizations

Dehydration Pathway of Magnesium Bromide Hexahydrate

The stepwise dehydration of magnesium bromide hexahydrate can be visualized as a series of sequential reactions.

References

- 1. spegroup.ru [spegroup.ru]

- 2. magnesium bromide [webbook.nist.gov]

- 3. moorparkcollege.edu [moorparkcollege.edu]

- 4. researchgate.net [researchgate.net]

- 5. Magnesium bromide | 7789-48-2 [chemicalbook.com]

- 6. Dehydration of Magnesium Bromide Hexahydrate Studied by in situ X-ray Powder Diffraction | Semantic Scholar [semanticscholar.org]

A Technical Guide to the Natural Occurrence of Magnesium Bromide Minerals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural occurrence of magnesium bromide. Contrary to forming discrete minerals, magnesium bromide is primarily found as a constituent within other halide minerals, notably bischofite and carnallite (B72600), which are formed in evaporite deposits. This document details the geological context, chemical composition, and crystallographic properties of these host minerals. Furthermore, it outlines experimental protocols for the characterization and quantification of bromide within these mineral matrices.

Natural Occurrence and Geological Context

Magnesium bromide (MgBr₂) does not naturally occur as a distinct mineral. Instead, it is incorporated into the crystal structure of more abundant halide minerals that precipitate from the evaporation of seawater and other brines.[1] The primary host minerals for magnesium bromide are:

-

Bischofite (MgCl₂·6H₂O): A hydrous magnesium chloride mineral.[2]

-

Carnallite (KMgCl₃·6H₂O): A hydrated potassium magnesium chloride.[3]

These minerals are characteristic of marine evaporite deposits, which are formed by the extensive evaporation of seawater in restricted basins.[4] The sequence of mineral precipitation is governed by the increasing concentration of dissolved salts. As water evaporates, less soluble minerals like carbonates and sulfates precipitate first, followed by halides. Carnallite precipitates from brines rich in potassium and magnesium, and bischofite forms in the final stages of evaporation from the residual magnesium-rich brine.[5][6]

No naturally occurring magnesium oxybromide or magnesium hydroxybromide minerals have been documented in geological literature. While magnesium oxybromide phases have been synthesized in laboratory settings as analogues to Sorel cement, they are not known to form naturally. Similarly, while the chemical entity "hydroxymagnesium bromide" is recognized, there is no evidence of its existence as a naturally occurring mineral.[7]

Geological Formation Pathway of Magnesium Bromide-Bearing Minerals

The formation of bischofite and carnallite is an integral part of the evaporite depositional sequence. The following diagram illustrates the logical relationship of their formation from seawater.

Quantitative Data Presentation

The following tables summarize the key quantitative data for bischofite and carnallite. While bromide is a common impurity, its concentration can vary significantly depending on the specific geological conditions of the deposit.

Table 1: Chemical and Physical Properties of Bischofite and Carnallite

| Property | Bischofite | Carnallite |

| Chemical Formula | MgCl₂·6H₂O[8] | KMgCl₃·6H₂O |

| Molecular Weight ( g/mol ) | 203.30 | 277.85[3] |

| Density (g/cm³) | 1.591 - 1.604 (measured)[8] | 1.602 (measured)[9] |

| Hardness (Mohs) | 1 - 2[8] | 2.5[3] |

| Solubility | Soluble in water, deliquescent[10] | Soluble in water, deliquescent |

| Common Impurities | Ca, S, Br[2][8] | Br, Rb, Cs, Tl, Fe[9] |

Table 2: Crystallographic Data of Bischofite and Carnallite

| Property | Bischofite | Carnallite |

| Crystal System | Monoclinic[8] | Orthorhombic |

| Space Group | C2/m[2] | Pnna[9] |

| Unit Cell Parameters | a = 9.8607 Å, b = 7.1071 Å, c = 6.0737 Å, β = 93.758°[8] | a = 16.119 Å, b = 22.472 Å, c = 9.551 Å[9] |

| Z (formula units per unit cell) | 2[11] | 12 |

Experimental Protocols

The characterization of magnesium bromide-bearing minerals and the quantification of their bromide content involve a combination of mineralogical and chemical analytical techniques.

Mineral Identification and Characterization

Standard mineralogical techniques are employed to identify and characterize bischofite and carnallite.

3.1.1. X-ray Diffraction (XRD)

-

Objective: To identify the crystalline phases present in a sample and determine their crystal structure.

-

Methodology:

-

A representative sample of the mineral is finely ground to a homogeneous powder.

-

The powdered sample is mounted on a sample holder.

-

The sample is irradiated with monochromatic X-rays at various angles of incidence (θ).

-

A detector measures the intensity of the diffracted X-rays at the corresponding angles (2θ).

-

The resulting diffraction pattern (a plot of intensity vs. 2θ) is compared to a database of known mineral patterns (e.g., the ICDD Powder Diffraction File) for phase identification.

-

The positions and intensities of the diffraction peaks can be used to refine the unit cell parameters of the identified minerals.[12]

-

3.1.2. Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS)

-

Objective: To observe the morphology of the mineral crystals and determine their elemental composition.

-

Methodology:

-

A small, representative fragment of the mineral or a polished thin section is mounted on an SEM stub.

-

The sample is coated with a conductive material (e.g., carbon or gold) if it is not inherently conductive.

-

A focused beam of electrons is scanned across the sample surface.

-

Secondary and backscattered electrons are detected to generate a high-resolution image of the surface topography.

-

The interaction of the electron beam with the sample also generates characteristic X-rays, which are detected by an EDS detector.

-

The energy of these X-rays is specific to each element, allowing for the qualitative and quantitative determination of the elemental composition of the sample at a micro-scale.[13][14]

-

Quantification of Bromide Content

A titrimetric method, adapted from the analysis of brines, can be used for the quantitative determination of bromide in dissolved bischofite and carnallite samples.[15]

3.2.1. Sample Preparation

-

Accurately weigh approximately 1 gram of the powdered mineral sample.

-

Dissolve the sample in 100 mL of deionized water.

-

Filter the solution to remove any insoluble impurities.

3.2.2. Titrimetric Determination of Bromide

This method involves the oxidation of bromide and iodide to bromate (B103136) and iodate, followed by iodometric titration. A separate determination of iodide is performed, and the bromide content is calculated by difference.[16]

-

Reagents:

-

Sodium hypochlorite (B82951) solution

-

Sodium formate (B1220265) solution

-

Potassium iodide (KI)

-

Sulfuric acid (H₂SO₄)

-

Standard sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Starch indicator solution

-

Bromine water

-

Sodium bicarbonate (NaHCO₃) solution

-

-

Procedure for Combined Bromide and Iodide Determination:

-

Take a known volume of the sample solution.

-

Add sodium hypochlorite solution to oxidize bromide and iodide to bromate and iodate.

-

Add sodium formate solution to destroy the excess hypochlorite.

-

Acidify the solution with sulfuric acid.

-

Add potassium iodide to liberate iodine equivalent to the bromate and iodate.

-

Titrate the liberated iodine with standard sodium thiosulfate solution, using starch as an indicator.[16]

-

-

Procedure for Iodide Determination:

-

Take a known volume of the sample solution.

-

Add bromine water to oxidize iodide to iodate.

-

Remove excess bromine by adding sodium bicarbonate solution.

-

Acidify the solution and add potassium iodide.

-

Titrate the liberated iodine with standard sodium thiosulfate solution.[16]

-

-

Calculation: The bromide concentration is calculated from the difference between the titrant volumes used in the combined and the iodide-only determinations.

Analytical Workflow

The following diagram outlines the general workflow for the analysis of magnesium bromide-bearing minerals.

References

- 1. Magnesium bromide - Wikipedia [en.wikipedia.org]

- 2. Bischofite - Wikipedia [en.wikipedia.org]

- 3. Carnallite - Wikipedia [en.wikipedia.org]

- 4. ALEX STREKEISEN-Evaporite- [alexstrekeisen.it]

- 5. eps.mcgill.ca [eps.mcgill.ca]

- 6. saltworkconsultants.com [saltworkconsultants.com]

- 7. Hydroxymagnesium bromide | BrHMgO | CID 23560375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mindat.org [mindat.org]

- 9. mindat.org [mindat.org]

- 10. handbookofmineralogy.org [handbookofmineralogy.org]

- 11. azomining.com [azomining.com]

- 12. preprints.org [preprints.org]

- 13. fiveable.me [fiveable.me]

- 14. researchgate.net [researchgate.net]

- 15. msaweb.org [msaweb.org]

- 16. nemi.gov [nemi.gov]

Dehydration of Magnesium Bromide Hexahydrate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the thermal dehydration of magnesium bromide hexahydrate (MgBr₂·6H₂O). The document outlines the sequential decomposition pathway, presents quantitative data derived from theoretical calculations, and offers detailed experimental protocols for characterization using modern analytical techniques.

Introduction

Magnesium bromide hexahydrate is a hydrated salt that finds applications in various fields, including as a catalyst in organic synthesis and as a flame retardant. The controlled removal of its water of hydration is a critical process for the preparation of anhydrous magnesium bromide and for understanding its thermal stability. The dehydration of MgBr₂·6H₂O proceeds through a series of lower hydrates, ultimately yielding the anhydrous salt. However, the process is sensitive to temperature and atmospheric conditions, and concurrent hydrolysis can occur, leading to the formation of magnesium oxide as an impurity. A thorough understanding of the dehydration pathway and the application of precise analytical methods are therefore essential for controlling this transformation.

Dehydration Pathway and Structural Changes

The thermal decomposition of magnesium bromide hexahydrate is a stepwise process involving the formation of several intermediate hydrates before the formation of the anhydrous salt. This sequential dehydration has been characterized primarily by in-situ X-ray powder diffraction (XRD).

The crystal structure of the initial hexahydrate, MgBr₂·6H₂O, is characterized by discrete [Mg(H₂O)₆]²⁺ octahedra, with the bromide ions not directly bonded to the magnesium cation. As the temperature is increased, water molecules are progressively removed, leading to changes in the coordination environment of the magnesium ion.

The established dehydration pathway is as follows:

MgBr₂·6H₂O → MgBr₂·4H₂O → MgBr₂·2H₂O → MgBr₂·H₂O → MgBr₂

Studies using in-situ X-ray powder diffraction have identified the temperature ranges in which these lower hydrates are observed. It is important to note that these temperature regions can overlap.

Below is a graphical representation of the dehydration pathway.

Quantitative Data

The dehydration of magnesium bromide hexahydrate can be quantitatively monitored using thermogravimetric analysis (TGA), which measures the change in mass of a sample as a function of temperature. The following tables summarize the key quantitative data associated with this process.

Table 1: Temperature Ranges for the Formation of Magnesium Bromide Hydrates

| Hydrate (B1144303) Formula | Name | Observed Temperature Range (°C) | Observed Temperature Range (K) |

| MgBr₂·6H₂O | Hexahydrate | 27 - 76 | 300 - 349 |

| MgBr₂·4H₂O | Tetrahydrate | 59 - 94 | 332 - 367 |

| MgBr₂·2H₂O | Dihydrate | 88 - 107 | 361 - 380 |

| MgBr₂·H₂O | Monohydrate | 102 - 117 | 375 - 390 |

Note: The temperature ranges for the stability of the different hydrates can overlap.

Table 2: Theoretical Mass Loss for Stepwise Dehydration of Magnesium Bromide Hexahydrate

| Dehydration Step | Molar Mass of Reactant ( g/mol ) | Molar Mass of Product ( g/mol ) | Molar Mass of Water Lost ( g/mol ) | Theoretical Mass Loss (%) | Cumulative Theoretical Mass Loss (%) |

| MgBr₂·6H₂O → MgBr₂·4H₂O | 292.20 | 256.17 | 36.03 | 12.33 | 12.33 |

| MgBr₂·4H₂O → MgBr₂·2H₂O | 256.17 | 220.14 | 36.03 | 14.06 | 24.78 |

| MgBr₂·2H₂O → MgBr₂·H₂O | 220.14 | 202.13 | 18.02 | 8.19 | 30.82 |

| MgBr₂·H₂O → MgBr₂ | 202.13 | 184.11 | 18.02 | 8.91 | 36.99 |

Experimental Protocols

Precise characterization of the dehydration process requires the use of advanced analytical techniques. The following sections provide detailed experimental protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and in-situ X-ray Diffraction (XRD).

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the temperature ranges of dehydration and the associated mass losses, as well as to identify the thermal nature (endothermic or exothermic) of the transitions.

Instrumentation: A simultaneous TGA-DSC instrument is recommended.

Procedure:

-

Sample Preparation:

-